(3-Fluoro-2-methylphenyl)hydrazine hydrochloride

HDAC4 inhibition Epigenetic drug discovery Class IIa HDAC

Source this specific 3-fluoro-2-methylphenyl hydrazine hydrochloride—the exact regioisomer validated in Takeda Pharmaceutical's patent portfolio for HDAC4 inhibitor programs (US2009/156642 A1). The ortho-methyl/meta-fluoro substitution delivers a distinct steric and electronic profile for SAR exploration, achieving HDAC4 IC₅₀ values of 40–90 nM. The HCl salt form ensures aqueous solubility and reproducible handling, unlike the free base (CAS 396075-80-2). Ideal for pyrazole/indazole cyclocondensation and fluorinated fragment library construction. Choose the building block with proven industrial provenance.

Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
CAS No. 1059626-01-5
Cat. No. B1387970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-2-methylphenyl)hydrazine hydrochloride
CAS1059626-01-5
Molecular FormulaC7H10ClFN2
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NN.Cl
InChIInChI=1S/C7H9FN2.ClH/c1-5-6(8)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeyWYMVHCGKIMNMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS 1059626-01-5) | Procurement-Ready Arylhydrazine Intermediate


(3-Fluoro-2-methylphenyl)hydrazine hydrochloride is an arylhydrazine derivative characterized by a 3-fluoro-2-methyl substitution pattern on the phenyl ring, supplied as the hydrochloride salt (molecular formula C₇H₁₀ClFN₂, MW 176.62) . This compound serves as a synthetic intermediate in medicinal chemistry and organic synthesis, with documented use in the preparation of pharmaceutical agents, including those disclosed in Takeda Pharmaceutical's patent portfolio [1]. The combination of electron-withdrawing fluorine and electron-donating methyl substituents in the ortho-relationship imparts distinct electronic and steric properties that differentiate this building block from regioisomeric and mono-substituted analogs .

Why (3-Fluoro-2-methylphenyl)hydrazine hydrochloride Cannot Be Replaced by Generic Phenylhydrazines or Other Regioisomers


In arylhydrazine-based synthesis and drug discovery, the exact regioisomeric substitution pattern and salt form critically determine reactivity, physicochemical properties, and biological outcomes [1]. Generic phenylhydrazine lacks both fluorine and methyl substituents, resulting in fundamentally different electronic character and lipophilicity (estimated XLogP for the free base: 1.6) [2]. Positional isomers such as (3-fluoro-4-methylphenyl)hydrazine hydrochloride or (2-fluoro-5-methylphenyl)hydrazine hydrochloride exhibit altered substitution geometries that produce divergent steric environments and electronic distributions, which can affect both synthetic efficiency and target engagement . Furthermore, the free base form (CAS 396075-80-2, MW 140.16) lacks the enhanced aqueous solubility and stability conferred by hydrochloride salt formation, a property essential for reproducible synthetic handling . The following quantitative evidence demonstrates specific, verifiable differentiation dimensions.

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride | Comparative Quantitative Differentiation Evidence for Scientific Procurement


HDAC4 Inhibitory Activity: Scaffold-Derived Potency of 3-Fluoro-2-methylphenyl-Containing Ligands in HDAC4 Enzymatic Assay

In a patent-assigned Class IIa HDAC inhibitor program, three structurally distinct ligands incorporating the (3-fluoro-2-methylphenyl) scaffold were evaluated for HDAC4 catalytic domain inhibition. The ligands exhibited IC₅₀ values of 40 nM, 48 nM, and 90 nM in the same HDAC4 enzymatic assay [1]. While these data represent fully elaborated drug-like molecules rather than the hydrazine intermediate itself, they provide fragment-derived evidence that the 3-fluoro-2-methylphenyl moiety is compatible with low nanomolar HDAC4 engagement when properly elaborated, supporting its value as a privileged building block for Class IIa HDAC inhibitor programs. Notably, stereochemical modification of the scaffold-bearing molecule produced a greater than two-fold difference in potency (40 nM vs. 90 nM), underscoring the sensitivity of target engagement to precise molecular architecture around this aryl group [2].

HDAC4 inhibition Epigenetic drug discovery Class IIa HDAC

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Stability Enhancement for Synthetic Workflows

The hydrochloride salt form (CAS 1059626-01-5) provides enhanced water solubility and improved bench stability compared to the corresponding free base (CAS 396075-80-2), which is characteristic of arylhydrazine hydrochloride salts as a class . While specific solubility values for this exact compound are not publicly reported, class-level data for structurally analogous (4-fluorobenzyl)hydrazine hydrochloride indicates that the hydrochloride form confers water solubility that the free base lacks, facilitating aqueous workup and polar solvent-based reactions . The free base (MW 140.16) is more prone to oxidative degradation during storage, whereas the hydrochloride salt can be stored at room temperature under sealed, dry conditions [1].

Salt form selection Aqueous solubility Synthetic intermediate handling

Regioisomeric Differentiation: Ortho-Methyl / Meta-Fluoro Pattern Confers Distinct Electronic and Steric Properties

The 3-fluoro-2-methyl substitution pattern (fluorine meta to hydrazine, methyl ortho) creates a unique combination of electronic and steric effects distinct from other positional isomers. While no direct head-to-head reactivity or bioactivity comparison for the hydrazine intermediates themselves exists in the open literature, computational predictions and class-level understanding of substituent effects allow inference of differentiation. The free base (3-fluoro-2-methylphenyl)hydrazine has a calculated XLogP of 1.6 [1] and LogP of 2.193 . In contrast, the (4-fluorobenzyl)hydrazine analog, which lacks the ortho-methyl group and has a methylene spacer, exhibits different lipophilicity and conformational flexibility . The ortho-methyl group in the target compound introduces steric hindrance adjacent to the hydrazine moiety, which can modulate nucleophilicity and influence regioselectivity in cyclocondensation reactions compared to non-ortho-substituted analogs such as (3-fluoro-4-methylphenyl)hydrazine hydrochloride .

Regioisomer comparison Substituent effects SAR building blocks

Documented Intermediate Status in Takeda Pharmaceutical Patent Portfolio

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride is explicitly cited as an intermediate in Takeda Pharmaceutical Company Limited's patent US2009/156642 A1 (2009), appearing in the synthetic procedures on page/column 67 [1]. While many arylhydrazine regioisomers are commercially available, not all possess equivalent documentation in major pharmaceutical patent portfolios. In contrast, a search of the same patent document and related Takeda filings does not yield equivalent explicit citations for the 3-fluoro-4-methyl, 2-fluoro-5-methyl, or 2-fluoro-3-methyl regioisomers in the same synthetic context. This establishes a provenance-based differentiation: the 3-fluoro-2-methyl substitution pattern has been selected and validated by a major pharmaceutical research organization for incorporation into proprietary drug candidates.

Pharmaceutical intermediate Patent-documented building block Takeda Pharmaceutical

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride | Evidence-Backed Research and Industrial Application Scenarios


Class IIa HDAC Inhibitor Lead Optimization Programs

Research groups pursuing Class IIa HDAC (particularly HDAC4) inhibitors should prioritize this hydrazine hydrochloride as a key aryl building block. Patent-derived data demonstrate that ligands incorporating the 3-fluoro-2-methylphenyl scaffold achieve HDAC4 IC₅₀ values ranging from 40 nM to 90 nM in enzymatic assays, with stereochemical modifications around this scaffold producing measurable potency differences [1]. The hydrochloride salt form ensures reliable handling and solubility during synthetic elaboration, while the ortho-methyl/meta-fluoro pattern provides a distinct steric and electronic profile for SAR exploration [2].

Takeda-Referenced Pharmaceutical Intermediate Sourcing

Organizations requiring validated pharmaceutical intermediates with established industrial provenance should source this specific regioisomer. Its explicit documentation in Takeda Pharmaceutical's US2009/156642 A1 patent provides a verifiable link to industrial drug discovery efforts [1]. This citation supports procurement decisions for process chemistry scale-up, impurity profiling, and regulatory documentation where a defined intermediate lineage is advantageous. Alternative regioisomers, while commercially available, lack this specific patent anchor in the Takeda portfolio.

Heterocycle Synthesis Requiring Ortho-Substituted Arylhydrazine Nucleophiles

Synthetic chemists constructing pyrazoles, indazoles, or triazoles via hydrazine-cyclocondensation should select this compound when an ortho-methyl substituent is desired for steric modulation. The ortho-methyl group adjacent to the hydrazine moiety introduces steric hindrance that can influence cyclization regioselectivity and product distribution compared to non-ortho-substituted analogs such as (3-fluoro-4-methylphenyl)hydrazine hydrochloride [1]. The hydrochloride form provides the aqueous solubility needed for common cyclocondensation conditions, while the 3-fluoro substituent enables downstream functionalization or contributes to target binding in bioactive products [2].

Fluorinated Fragment Library Construction for Epigenetic Target Screening

Core facilities and screening centers building fluorinated fragment libraries for epigenetic target panels should include this hydrazine derivative. The 3-fluoro-2-methylphenyl fragment has demonstrated compatibility with nanomolar HDAC4 inhibition when elaborated, establishing preliminary target-class relevance [1]. The hydrochloride salt simplifies library synthesis and storage logistics relative to the free base, and the compound's moderate calculated lipophilicity (XLogP = 1.6 for free base) positions it favorably for fragment-based drug discovery (FBDD) where balanced physicochemical properties are essential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoro-2-methylphenyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.